1,4-Dibromo-2-(chloromethyl)benzene chemical properties
1,4-Dibromo-2-(chloromethyl)benzene chemical properties
An In-depth Technical Guide to 1,4-Dibromo-2-(chloromethyl)benzene: Properties, Reactivity, and Synthetic Applications
Abstract
1,4-Dibromo-2-(chloromethyl)benzene is a trifunctionalized aromatic compound of significant utility in organic synthesis. Its structure, featuring a reactive benzylic chloride and two less reactive aryl bromides, allows for selective, stepwise functionalization, rendering it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, insights into its reactivity, and practical, step-by-step protocols for its synthesis and subsequent application. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science.
Chemical Identity and Physicochemical Properties
1,4-Dibromo-2-(chloromethyl)benzene is a solid organic compound that serves as a versatile intermediate. Its core utility stems from the orthogonal reactivity of its halogenated functional groups. The table below summarizes its key identifiers and properties.
Table 1: Chemical and Physical Properties of 1,4-Dibromo-2-(chloromethyl)benzene
| Property | Value | Reference(s) |
| IUPAC Name | 1,4-Dibromo-2-(chloromethyl)benzene | [1] |
| CAS Number | 642091-49-4 | [2][3] |
| Molecular Formula | C₇H₅Br₂Cl | [1] |
| Molecular Weight | 284.38 g/mol | [3] |
| Appearance | White to Yellow Solid | [3] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere | [3] |
| InChI Key | VUPAXZAOBJZEGA-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C=C1Br)CCl)Br | [1] |
Molecular Structure
The structure consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and a chloromethyl group at position 2.
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show two distinct regions. A singlet corresponding to the two benzylic protons of the chloromethyl group (-CH₂Cl) would likely appear around δ 4.5-4.8 ppm. The aromatic region would display signals for the three protons on the benzene ring. Due to the substitution pattern, these would likely appear as complex multiplets or distinct doublets and doublets of doublets between δ 7.0-7.8 ppm.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The benzylic carbon of the -CH₂Cl group is expected in the range of δ 40-50 ppm. The six aromatic carbons would appear between δ 120-140 ppm, with the carbons directly bonded to the bromine and chloromethyl substituents being the most deshielded.
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Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 282, 284, 286, and 288, reflecting the complex isotopic distribution of having two bromine atoms and one chlorine atom.[1] The most prominent fragmentation pathway would be the loss of the chlorine atom to form a stable, resonance-stabilized benzylic carbocation, followed by subsequent losses of bromine atoms or HBr.[4]
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹). Strong absorptions corresponding to C-Br and C-Cl bond stretching would be visible in the fingerprint region (below 800 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.
Reactivity and Mechanistic Considerations
The synthetic value of 1,4-dibromo-2-(chloromethyl)benzene lies in the differential reactivity of its halogen substituents.
The Benzylic Chloride: A Site for Nucleophilic Substitution
The chloromethyl group is the most reactive site on the molecule for nucleophilic substitution.[5][6] This heightened reactivity is due to two primary factors:
-
SN2 Reactions: As a primary halide, the benzylic carbon is sterically accessible, favoring bimolecular substitution (SN2) by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines).[4]
-
SN1 Reactions: The benzylic position can readily stabilize a positive charge through resonance with the adjacent benzene ring. This allows the reaction to also proceed via a unimolecular (SN1) pathway, particularly with weaker nucleophiles or in polar, protic solvents.[4]
The Aryl Bromides: Gateways to Cross-Coupling
In contrast to the benzylic chloride, the two bromine atoms attached directly to the aromatic ring are relatively inert to standard nucleophilic substitution. Their primary utility is in transition-metal-catalyzed cross-coupling reactions.[5][7] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.
Influence on Electrophilic Aromatic Substitution
The existing substituents govern the reactivity and regioselectivity of any further electrophilic aromatic substitution (EAS) on the ring.
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Directing Effects: Halogens (Br, Cl) are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because of resonance electron donation.[8] The chloromethyl group is weakly deactivating. The cumulative effect of two bromine atoms and a chloromethyl group significantly deactivates the ring towards EAS compared to benzene.[9] The incoming electrophile would be directed to the remaining open positions (C3 and C5), with the precise outcome depending on the steric and electronic interplay of the existing groups.
Experimental Protocols
The following sections provide representative, field-proven methodologies for the synthesis and application of this reagent.
Synthesis of 1,4-Dibromo-2-(chloromethyl)benzene
A common and effective method for synthesizing this compound is the chloromethylation of 1,4-dibromobenzene. This reaction introduces a chloromethyl group onto the aromatic ring using formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet, charge 1,4-dibromobenzene (1.0 eq), paraformaldehyde (1.5 eq), glacial acetic acid (3 vol), and phosphoric acid (1.5 vol).
-
Chloromethylation: Heat the stirred mixture to 60-70°C. Bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid (3.0 eq) dropwise over 30 minutes.
-
Causality: The combination of formaldehyde and HCl in the presence of an acid catalyst generates the highly electrophilic chloromethyl cation (⁺CH₂Cl), which then attacks the electron-rich (relative to the cation) dibromobenzene ring.
-
-
Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 2 vol).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent like hexane to yield the final product.
Application: Synthesis of 2,5-Dibromobenzyl Cyanide
This protocol demonstrates a typical SN2 reaction where the benzylic chloride is displaced by a cyanide nucleophile.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1,4-dibromo-2-(chloromethyl)benzene (1.0 eq) in a polar aprotic solvent such as DMSO or acetone (5 vol), add sodium cyanide (NaCN) (1.2 eq).
-
Causality: A polar aprotic solvent is chosen to dissolve the ionic nucleophile (NaCN) while not solvating the nucleophile excessively, thereby maintaining its high reactivity for the SN2 attack.
-
-
Reaction: Heat the mixture to 50°C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a large volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 3 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Safety and Handling
1,4-Dibromo-2-(chloromethyl)benzene is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification: Causes severe skin burns and eye damage (H314).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[10][11][12]
-
Handling: Use only under a chemical fume hood.[11][13] Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[10] Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[10]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]
-
Conclusion
1,4-Dibromo-2-(chloromethyl)benzene is a strategically important synthetic intermediate. The predictable and differential reactivity of its benzylic chloride and aryl bromide moieties provides chemists with a powerful tool for constructing complex molecules in a controlled and stepwise manner. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- Supporting information - The Royal Society of Chemistry.
- 642091-49-4|1,4-Dibromo-2-(chloromethyl)benzene - BLDpharm.
- 1,4-dibromo-2-(chloromethyl)benzene (C7H5Br2Cl) - PubChemLite.
- SAFETY DATA SHEET - AFG Bioscience.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Acros Organics.
- 1,4-Bis(dibromomethyl)benzene SDS, 1592-31-0 Safety Data Sheets - ECHEMI.
- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery - Benchchem.
- A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers - Benchchem.
- Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene - NINGBO INNO PHARMCHEM CO.,LTD.
- Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts.
- Why 1-bromo-2-butene and (chloromethyl)benzene react rapidly via both SN1 and SN - Chemtopper.
- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.
- 1,4-Dibromo-2-(chloromethyl)benzene | 642091-49-4 - Sigma-Aldrich.
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